

Spectroscopic Profile of 6-Methyl-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-1-indanone

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This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Methyl-1-indanone**, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of **6-Methyl-1-indanone** is critically supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.62	d	1H	Ar-H
7.35	s	1H	Ar-H
7.28	d	1H	Ar-H
3.05	t	2H	-CH ₂ -
2.70	t	2H	-CH ₂ -CO-
2.40	s	3H	Ar-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
206.5	C=O	C1 (Indanone carbonyl)
154.0	Aromatic C	C7a
144.9	Aromatic C	C6
138.0	Aromatic C	C3a
134.8	Aromatic CH	C5
126.5	Aromatic CH	C4
123.8	Aromatic CH	C7
36.3	CH ₂	C2
25.9	CH ₂	C3
21.5	CH ₃	Ar-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H Stretch
2925	Medium	Aliphatic C-H Stretch
1705	Strong	C=O Stretch (Ketone)
1610	Medium	Aromatic C=C Stretch
1480	Medium	C-H Bend (CH ₂)
820	Strong	C-H Bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
146	100	[M] ⁺ (Molecular Ion)
131	85	[M-CH ₃] ⁺
118	60	[M-CO] ⁺
103	45	[M-CO-CH ₃] ⁺
91	70	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **6-Methyl-1-indanone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): A small amount of **6-Methyl-1-indanone** is dissolved in a volatile solvent (e.g., dichloromethane or acetone).^[1] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).^[1] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.^[1]
- Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **6-Methyl-1-indanone** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.^[2] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron

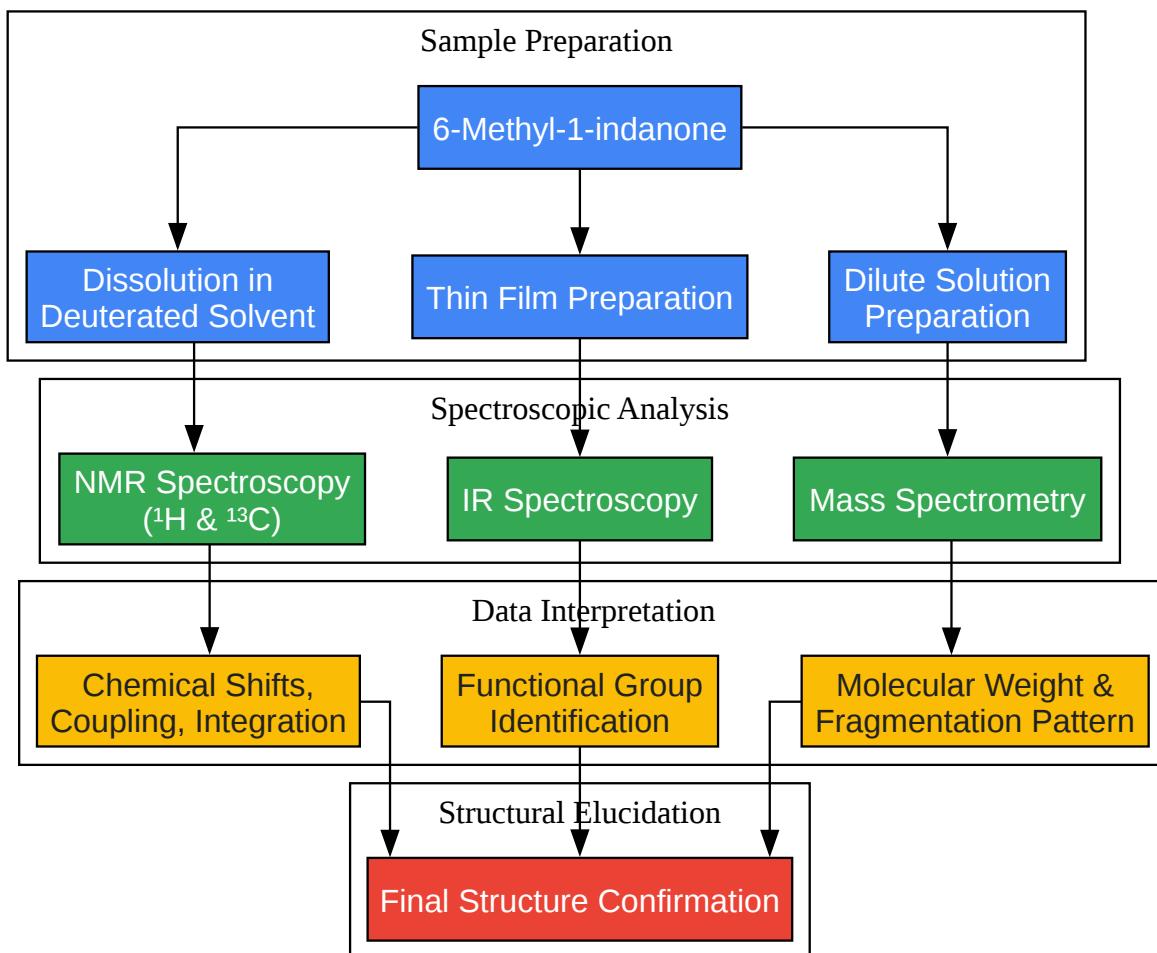
beam, leading to the formation of a molecular ion ($[M]^+$) and various fragment ions.[\[2\]](#)

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like **6-Methyl-1-indanone**.

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Caption: General workflow for the spectroscopic analysis of **6-Methyl-1-indanone**.

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